molecular formula C7H8BrNO3 B8500081 Ethyl 5-(bromomethyl)oxazole-2-carboxylate

Ethyl 5-(bromomethyl)oxazole-2-carboxylate

Cat. No.: B8500081
M. Wt: 234.05 g/mol
InChI Key: OALJNMKDYSKDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(bromomethyl)oxazole-2-carboxylate is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-9-4-5(3-8)12-6/h4H,2-3H2,1H3

InChI Key

OALJNMKDYSKDSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 6.2 parts of ethyl 5-methyl-2-oxazolecarboxylate and 191 parts of dry tetrachloromethane there were added 7.1 parts of N-bromosuccinimide and a few parts of benzoylperoxide under a nitrogen atmosphere. The whole was stirred for 1 hour at reflux temperature. After cooling, the reaction mixture was filtered and the filtrate was evaporated, yielding 11 parts (100%) of ethyl 5-(bromomethyl)-2-oxazolecarboxylate (interm. 21).
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Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 5-methyloxazole-2-carboxylate (5.1 g, 32.87 mmol) and NBS (8.19 g, 46.02 mmol) in carbon tetrachloride (50.0 mL), is added benzoyl peroxide (0.79 g, 3.29 mmol) and the reaction mixture is refluxed for 16 hours. The mixture is cooled to room temperature and filtered through diatomaceous earth. The filtrate is concentrated in vacuum and the crude is purified by silica gel chromatography, eluting with hexane:ethyl acetate (9.2:0.8) to give (4.8 g, 62.33%) of the title compound as a light brown oil. ESI/MS m/z (79Br/81Br) 234.1/236.1 [M+H]+.
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5.1 g
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0.79 g
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50 mL
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Yield
62.33%

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